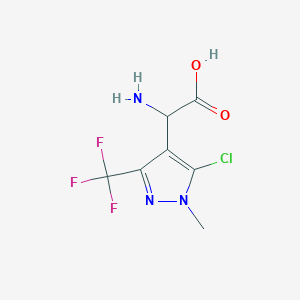
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while methylation and trifluoromethylation can be achieved using methyl iodide and trifluoromethyl iodide, respectively.
Amino Acid Functionalization: The final step involves the introduction of the amino acid moiety. This can be done through the reaction of the pyrazole derivative with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido or alkyl-substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
2-Amino-2-(5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid imparts unique electronic properties, enhancing its stability and binding interactions. This makes it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H7ClF3N3O2 |
|---|---|
Molecular Weight |
257.60 g/mol |
IUPAC Name |
2-amino-2-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C7H7ClF3N3O2/c1-14-5(8)2(3(12)6(15)16)4(13-14)7(9,10)11/h3H,12H2,1H3,(H,15,16) |
InChI Key |
GFNMOTLXTCWVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


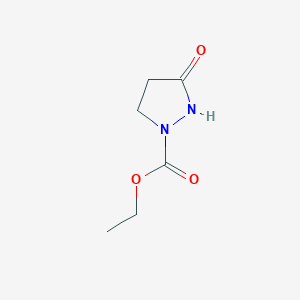
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)


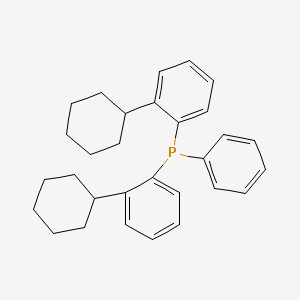
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
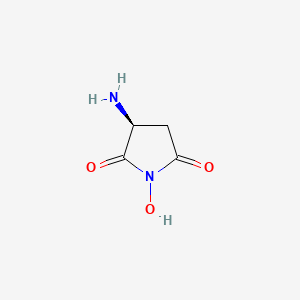
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)


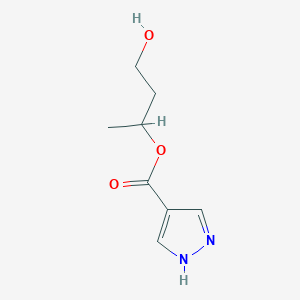
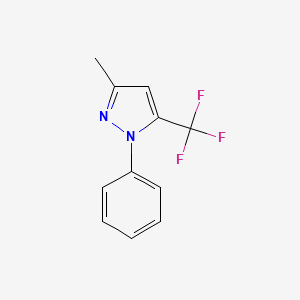
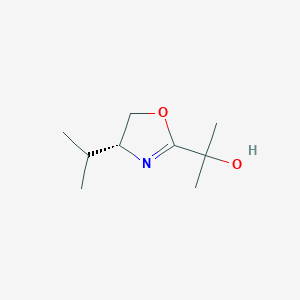
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
